1-Naphthyl isothiocyanate

Metabolism Cytochrome P450 Drug Discovery

Non-specific hepatotoxicants fail to reproduce the hallmark ductal dilation and ALP/TBA elevation of intrahepatic cholestasis. 1-Naphthyl isothiocyanate (ANIT) uniquely induces this validated biochemical signature for reproducible disease modeling. • Cholestasis model: preferential ALP/TBA elevation with bile duct dilation • Up to 1000× LC/MS/MS sensitivity gain via DNITC derivatization • CYP1A2 probe for procarcinogen (PhIP) activation studies ≥98% purity, stored at 2-8°C under inert gas; global shipment compliant.

Molecular Formula C11H7NS
Molecular Weight 185.25 g/mol
CAS No. 551-06-4
Cat. No. B147278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl isothiocyanate
CAS551-06-4
Synonyms1 Naphthylisothiocyanate
1-Naphthylisothiocyanate
alpha Naphthylisothiocyanate
alpha-Naphthylisothiocyanate
Molecular FormulaC11H7NS
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=C=S
InChIInChI=1S/C11H7NS/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
InChIKeyJBDOSUUXMYMWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Isothiocyanate Overview


1-Naphthyl isothiocyanate (CAS 551-06-4), also known as α-naphthyl isothiocyanate (ANIT), is an aromatic isothiocyanate characterized by a naphthalene ring directly substituted with an isothiocyanate (-NCS) functional group. It is a white to light yellow crystalline powder with a melting point of 55–57°C, insoluble in water but freely soluble in common organic solvents such as ether, benzene, and acetone [1]. It is moisture-sensitive and requires storage at 2–8°C under inert conditions . This compound serves as a critical tool in preclinical cholestasis research, a derivatization reagent in analytical chemistry, and a biochemical probe for cytochrome P450 enzyme modulation, each application leveraging specific structural attributes that distinguish it from simpler aromatic isothiocyanates .

Primary fit: intrahepatic cholestasis model research with biliary injury endpoints
High-sensitivity LC/MS/MS protein adduct derivatization workflow support
CYP450 1A2 modulation and procarcinogen activation studies

1-Naphthyl Isothiocyanate: Substitution Failure


While phenyl isothiocyanate (PITC) and benzyl isothiocyanate (BITC) are widely available aromatic isothiocyanates, their substitution for 1-naphthyl isothiocyanate in established research protocols often results in experimental failure or irreproducible data. This is due to fundamental differences in electrophilicity, steric bulk, and lipophilicity conferred by the naphthalene moiety [1]. For instance, in liver injury models, the naphthyl derivative uniquely induces the hallmark ductal dilation and specific cholestatic biochemical profile (elevated ALP and TBA) not replicated by other hepatotoxicants [2]. In analytical derivatization, the naphthyl chromophore enhances detection sensitivity by orders of magnitude compared to simpler phenyl-based reagents [3]. Consequently, direct substitution compromises model validity and analytical sensitivity, underscoring the need for specific procurement of 1-naphthyl isothiocyanate for defined applications.

Model mismatch
Phenyl or benzyl isothiocyanates do not replicate ANIT-specific bile duct dilation and ALP/TBA elevation profile
Sensitivity gap
Simpler isothiocyanate reagents lack the naphthyl chromophore, significantly reducing LC/MS/MS adduct detection sensitivity
Mechanism shift
Other aromatic isothiocyanates may not produce the same CYP1A2 downregulation or mutagenic activation suppression observed with ANIT

1-Naphthyl Isothiocyanate Performance Evidence


Metabolic Conversion: 1-Naphthyl vs. Phenyl Isothiocyanate

In rat liver microsomal assays, the rate of metabolic conversion to the corresponding isocyanate follows the order: 1-naphthyl isothiocyanate ≫ phenyl isothiocyanate > benzyl isothiocyanate. This indicates a significantly faster oxidative desulfuration rate for the naphthyl derivative, a critical parameter for studies involving reactive metabolite generation or P450 enzyme induction [1].

Metabolic conversion rate
Head-to-head
1-Naphthyl isothiocyanate ≫ phenyl isothiocyanate > benzyl isothiocyanate
Supports selection for studies requiring rapid isocyanate generation and robust P450 induction signal
Rat liver microsomes; oxidative desulfuration assay
Metabolism Cytochrome P450 Drug Discovery

Cholestatic Injury Specificity: ANIT vs. Lithocholic Acid

Comparative analysis of cholestatic injury models in ICR mice demonstrates that α-naphthyl isothiocyanate (ANIT) induces a distinct biochemical and histological profile. At 24–48 h post-administration, ANIT preferentially elevates serum alkaline phosphatase (ALP) and total bile acid (TBA) levels, accompanied by severe bile duct dilation. In contrast, the LCA model preferentially elevates ALT and AST, with edematous hepatocytes and necrotic lesions [1].

Cholestatic injury specificity
Head-to-head
ANIT: preferential ALP and TBA elevation with bile duct dilation. LCA: preferential ALT and AST elevation with hepatocellular necrosis.
Confirms ANIT as a specific tool for intrahepatic cholestasis modeling with biliary epithelial injury context
ICR mouse model; 24–48 h post-administration
Cholestasis Hepatology In Vivo Model

Derivatization Sensitivity: DNITC vs. Phenyl Isothiocyanate

Using the Edman degradation procedure for LC/MS/MS analysis of N-terminal protein adducts, the 4-dimethylamino-1-naphthyl isothiocyanate (DNITC) reagent enhances sensitivity by up to three orders of magnitude (1000-fold) compared to the standard phenyl isothiocyanate (PITC) reagent, and demonstrates superior performance over pentafluorophenyl isothiocyanate [1].

Derivatization sensitivity gain
Head-to-head
Up to 1000-fold enhancement over phenyl isothiocyanate
Enables trace-level protein adduct detection for exposomics and biomonitoring research
Edman LC/MS/MS; DNITC derivative; valine and N-methylvaline analytes
Analytical Chemistry LC/MS/MS Derivatization

Cytochrome P450 1A2 Modulation and Chemopreventive Mechanism: ANIT vs. PhIP-Induced Carcinogenesis

In a rat mammary carcinogenesis model, co-administration of α-naphthyl isothiocyanate (ANIT) with the heterocyclic amine PhIP significantly decreased hepatic CYP1A2 levels compared to PhIP treatment alone. This reduction in CYP1A2, the enzyme responsible for PhIP metabolic activation, correlated with a significant decrease in PhIP's mutagenic activity in S9-mediated Ames tests [1].

CYP1A2 modulation and mutagenicity
Head-to-head
ANIT co-treatment decreased hepatic CYP1A2 levels and significantly reduced PhIP mutagenicity in Ames test
Supports pathway-response studies targeting CYP1A2-mediated procarcinogen activation
Sprague-Dawley rat model; S9 fraction; Salmonella TA98
Chemoprevention CYP1A2 Toxicology

1-Naphthyl Isothiocyanate Applications


Intrahepatic Cholestasis Model (Bile Duct Injury)

Procure 1-naphthyl isothiocyanate (ANIT) to establish a well-characterized rodent model of intrahepatic cholestasis. As demonstrated in Section 3, ANIT induces a unique biochemical signature (preferential ALP/TBA elevation and bile duct dilation) distinct from other hepatotoxicants like lithocholic acid [1]. This ensures reproducible disease modeling for drug efficacy screening and mechanistic studies of biliary injury.

High-Sensitivity LC/MS/MS Protein Adduct Detection

Utilize 4-dimethylamino-1-naphthyl isothiocyanate (DNITC) as an Edman derivatization reagent for LC/MS/MS analysis. Evidence in Section 3 shows up to a 1000-fold sensitivity enhancement over standard phenyl isothiocyanate, enabling detection of trace-level N-terminal protein modifications from environmental or drug exposure [2]. This is essential for advanced exposomics and biomonitoring studies.

CYP1A2 Procarcinogen Activation Studies

Procure ANIT for studies investigating chemopreventive mechanisms targeting CYP1A2. As shown in Section 3, co-treatment with ANIT significantly downregulates CYP1A2 and reduces the mutagenic activation of PhIP, a model heterocyclic amine procarcinogen [3]. This provides a tool to dissect the role of CYP1A2 in chemical carcinogenesis and evaluate intervention strategies.

Application
Selection Property
Validation Focus
Intrahepatic cholestasis model research
Biliary injury specificity profile
ALP, TBA elevation and bile duct dilation endpoints
High-sensitivity protein adduct LC/MS/MS detection
Naphthyl chromophore sensitivity enhancement
Trace-level adductomics and biomonitoring validation
CYP1A2 procarcinogen activation studies
CYP1A2 downregulation context
Mutagenic activation suppression and pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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